2-(Isoquinolin-7-yl)ethan-1-amine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Isoquinolin-7-yl)ethan-1-amine dihydrochloride is a chemical compound with the molecular formula C11H14N2Cl2. It is a derivative of isoquinoline, a heterocyclic aromatic organic compound. Isoquinoline derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Isoquinolin-7-yl)ethan-1-amine dihydrochloride typically involves the reaction of isoquinoline with ethylamine under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, followed by the addition of hydrochloric acid to form the dihydrochloride salt .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization and drying to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions: 2-(Isoquinolin-7-yl)ethan-1-amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Isoquinoline N-oxides.
Reduction: Various amine derivatives.
Substitution: Substituted isoquinoline derivatives.
Scientific Research Applications
2-(Isoquinolin-7-yl)ethan-1-amine dihydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific biological pathways.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(Isoquinolin-7-yl)ethan-1-amine dihydrochloride involves its interaction with specific molecular targets in biological systems. It can bind to enzymes or receptors, modulating their activity and affecting various cellular pathways. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
- 2-(Quinolin-2-yl)ethan-1-amine dihydrochloride
- 1-(Isoquinolin-4-yl)ethan-1-amine dihydrochloride
- 1-(Isoquinolin-3-yl)ethan-1-amine dihydrochloride
Comparison: 2-(Isoquinolin-7-yl)ethan-1-amine dihydrochloride is unique due to its specific substitution pattern on the isoquinoline ring, which can influence its chemical reactivity and biological activity. Compared to other similar compounds, it may exhibit different pharmacological properties and synthetic utility .
Properties
Molecular Formula |
C11H14Cl2N2 |
---|---|
Molecular Weight |
245.14 g/mol |
IUPAC Name |
2-isoquinolin-7-ylethanamine;dihydrochloride |
InChI |
InChI=1S/C11H12N2.2ClH/c12-5-3-9-1-2-10-4-6-13-8-11(10)7-9;;/h1-2,4,6-8H,3,5,12H2;2*1H |
InChI Key |
RGHOKAVMBBBVQK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC2=C1C=CN=C2)CCN.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.